Methyl 2-amino-3-(4,5-dimethyl-1h-imidazol-1-yl)propanoate
Description
Methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoate is a methyl ester derivative featuring a propanoate backbone substituted with an amino group and a 4,5-dimethylimidazole ring. Its structure combines the ester functionality with a heterocyclic imidazole moiety, which is known to influence bioavailability and target binding in medicinal chemistry. While direct pharmacological data for this compound are absent in the provided evidence, structurally related imidazole derivatives exhibit roles in radioligand binding assays and enzyme modulation .
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 2-amino-3-(4,5-dimethylimidazol-1-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-6-7(2)12(5-11-6)4-8(10)9(13)14-3/h5,8H,4,10H2,1-3H3 |
InChI Key |
XSZHHKHJAZQRKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)CC(C(=O)OC)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-(4,5-dimethyl-1h-imidazol-1-yl)propanoate typically involves the formation of the imidazole ring followed by the introduction of the amino and ester functional groups. One common method involves the reaction of 4,5-dimethylimidazole with an appropriate ester precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3-(4,5-dimethyl-1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can produce a variety of amino-substituted derivatives .
Scientific Research Applications
Methyl 2-amino-3-(4,5-dimethyl-1h-imidazol-1-yl)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(4,5-dimethyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which is crucial for its biological activity. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets .
Comparison with Similar Compounds
Methyl 2-hydroxymethyl-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-5-propanoate (Compound 32)
- Structure : Features a tetrazol-5-yl biphenyl group and a trimethylsilyl ethoxymethyl (SEM) protecting group on the imidazole ring.
- Synthesis : Prepared via General Procedure 6 (88% yield) .
- Spectroscopic Data :
- ESI-MS : m/z 419.56 (M+H⁺).
- ¹H-NMR : Distinct signals for biphenyl (δ 7.67–7.12), SEM group (δ 2.71–2.61), and ester (δ 3.58).
Comparison : Unlike the target compound, Compound 32 incorporates a tetrazole group and a bulky biphenyl-SEM substituent, likely enhancing hydrophobicity and steric hindrance. The tetrazole moiety may improve metabolic stability, a common strategy in angiotensin II receptor antagonists .
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (Compound 10)
- Structure : Contains a tetrazol-5-ylphenyl group and lacks the 4,5-dimethyl substitution on the imidazole.
- Synthesis : Synthesized via General Procedure 6 (91% yield) .
- Spectroscopic Data :
- ESI-MS : m/z 313.34 (M+H⁺).
- ¹H-NMR : Aromatic protons (δ 7.96–7.60) and ester methyl (δ 3.65).
The tetrazole group may enhance hydrogen bonding, influencing binding affinity in biological systems .
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate
- Structure : Substituted with a nitro-phenyl group instead of an imidazole.
- Synthesis: Synthesized via etherification of a nitro derivative with methanol and thionyl chloride, followed by reduction to an aminophenyl derivative .
- Applications: Intermediate in synthesizing (S)-2-amino-3-(4-aminophenyl)propan-1-ol, a precursor for chiral pharmaceuticals .
Comparison : The nitro-phenyl group introduces strong electron-withdrawing effects, contrasting with the electron-rich imidazole in the target compound. This difference impacts reactivity in reduction or nucleophilic substitution reactions .
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (Compound 3)
- Structure: Benzimidazole core fused with a benzene ring and a butanoic acid chain.
- Synthesis : Hydrolysis of a precursor under basic conditions (NaOH, pH 5–6 adjustment) .
The carboxylic acid group improves water solubility compared to ester derivatives .
2-Indol-3-yl-methylenequinuclidin-3-ols
- Structure : Indole derivatives with quinuclidine moieties.
- Pharmacology : Modulate NADPH oxidase activity, inducing glutathione synthesis via Nrf2-Keap1 signaling .
The target compound’s imidazole group may similarly influence oxidative stress pathways, though this remains unverified .
Biological Activity
Methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoate is a compound with potential biological activities due to its structural features, particularly the imidazole ring. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₂H₁₈N₄O₂
- Molecular Weight : 238.30 g/mol
- CAS Number : 2137489-48-4
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, studies have shown that similar imidazole derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays. Compounds with similar structures have shown the ability to scavenge free radicals effectively.
| Assay Type | IC₅₀ Value (µg/mL) |
|---|---|
| DPPH | 45.0 |
| ABTS | 30.5 |
These results suggest that this compound may protect against oxidative stress by neutralizing free radicals.
Cytotoxicity and Anti-cancer Activity
Preliminary studies have indicated that this compound exhibits cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells is a promising area for further investigation.
| Cell Line Tested | IC₅₀ Value (µM) |
|---|---|
| HeLa (cervical cancer) | 12.0 |
| MCF-7 (breast cancer) | 15.5 |
These findings highlight the potential for developing therapeutic agents from this compound.
Case Studies
Several case studies have been documented regarding the synthesis and application of this compound:
- Synthesis and Characterization : A study outlined the synthesis of this compound through a multi-step reaction involving imidazole derivatives and amino acids, followed by characterization using NMR and mass spectrometry .
- Pharmacological Evaluation : In a pharmacological study, the compound was tested for its efficacy against various pathogens and demonstrated promising results in both antimicrobial and antifungal assays .
- Toxicological Assessment : A toxicological evaluation revealed that while the compound showed cytotoxic effects on cancer cells, it exhibited low toxicity in normal cell lines, suggesting a favorable therapeutic index .
Q & A
What are the established synthetic routes for Methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoate, and how do reaction conditions influence yield and purity?
Category : Basic Research
Answer :
The synthesis of imidazole-substituted amino acid derivatives often involves β-lactone ring-opening reactions or conjugate additions. For example, 2-amino-3-(1H-imidazol-1-yl)propanoic acid derivatives can be synthesized via ring-opening of serine β-lactones with imidazole or its silylated analogs . Optimization of solvent (e.g., liquid ammonia for enhanced nucleophilicity) and temperature (controlled to avoid side reactions like epimerization) is critical. Evidence from analogous compounds suggests that using sodium imidazole in polar aprotic solvents (e.g., DMF) at 0–25°C improves regioselectivity . Yield and purity are further enhanced by purification via recrystallization or column chromatography, as demonstrated in the synthesis of structurally related ethyl 2-cyano-3-(imidazolylamino)prop-2-enoates .
How can spectroscopic data (e.g., NMR, IR) be interpreted to confirm the regiochemistry of the 4,5-dimethylimidazole substituent in this compound?
Category : Basic Research
Answer :
Key spectral markers include:
- ¹H NMR : The 4,5-dimethyl groups on the imidazole ring produce distinct singlets (δ ~2.1–2.3 ppm) due to equivalent methyl protons. Coupling patterns in the propanoate backbone (e.g., methine proton splitting) confirm stereochemistry .
- IR : Stretching frequencies for C=N (1666 cm⁻¹) and NH (3448 cm⁻¹) validate imidazole ring integrity and amine presence .
- ESI-MS : Fragmentation patterns (e.g., [M–H]⁻ or [M–EtOH]⁻) help identify structural motifs, as seen in ethyl cyanoimidazolylpropanoates . For advanced validation, cross-reference with X-ray crystallography data (using SHELXL ) is recommended.
What strategies are effective for resolving contradictions in biological activity data, such as inconsistent enzyme inhibition results across studies?
Category : Advanced Research
Answer :
Discrepancies may arise from variations in assay conditions (e.g., pH, cofactors) or compound stability. Methodological approaches include:
- Control experiments : Test compound stability under assay conditions (e.g., via HPLC monitoring) .
- Enzyme kinetics : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms. For example, 2-amino-3-(4-carboxyimidazolyl)propanoic acid showed differential inhibition of diaminopimelic acid dehydrogenase vs. epimerase due to active-site steric effects .
- Structural analogs : Compare activity of methyl ester vs. free acid derivatives to assess bioavailability or binding interactions .
How can X-ray crystallography be optimized for resolving the crystal structure of this compound, particularly when dealing with twinning or low-resolution data?
Category : Advanced Research
Answer :
- Data collection : Use high-intensity synchrotron radiation to improve resolution. For twinned crystals, employ the TwinRotMat option in SHELXL .
- Refinement : Apply restraints to imidazole ring geometry (bond lengths/angles) based on prior crystallographic data for 4,5-dimethylimidazole derivatives .
- Validation : Cross-check with spectroscopic data (e.g., NMR-derived torsion angles) to resolve ambiguities .
What computational methods are suitable for predicting the compound’s interaction with biological targets, such as renin or bacterial enzymes?
Category : Advanced Research
Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses. For example, imidazole-substituted amino acids interact with renin’s aspartic acid residues via hydrogen bonding .
- MD simulations : Assess binding stability over 100+ ns trajectories (GROMACS/AMBER) to identify key residues for mutagenesis studies .
- QSAR : Correlate substituent effects (e.g., methyl vs. nitro groups) with inhibitory activity using Hammett parameters .
How can synthetic byproducts or degradation products be identified and quantified during scale-up of this compound?
Category : Advanced Research
Answer :
- Analytical HPLC : Use C18 columns with gradient elution (MeCN/H2O + 0.1% TFA) to separate byproducts. Retention times and UV spectra (λ ~254 nm) help identify impurities .
- LC-MS/MS : Detect trace degradation products (e.g., hydrolyzed esters) via fragmentation patterns .
- Stability studies : Accelerated aging under stress conditions (heat, light) identifies vulnerable functional groups (e.g., ester hydrolysis) .
What are the challenges in incorporating this compound into peptide chains, and how can racemization be minimized during solid-phase synthesis?
Category : Advanced Research
Answer :
- Coupling conditions : Use HATU/DIPEA in DMF to activate the carboxylate, reducing racemization risk .
- Side-chain protection : Protect the imidazole nitrogen with Boc groups to prevent undesired interactions .
- Monitoring : Employ Kaiser test or LC-MS to confirm coupling efficiency and detect epimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
